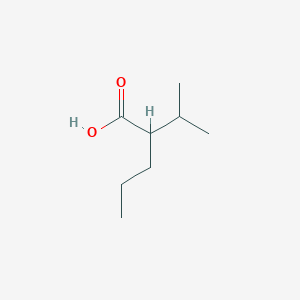

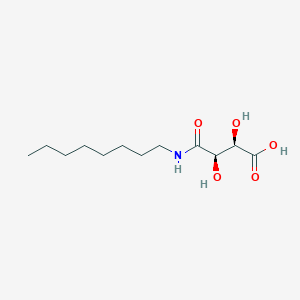

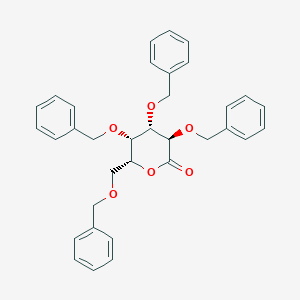

![molecular formula C17H19NO4S B027019 3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid CAS No. 101585-37-9](/img/structure/B27019.png)

3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves intricate steps that ensure the introduction of specific functional groups while maintaining the integrity of the molecule's core structure. For instance, the synthesis of benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid and related molecules showcases the methods used to incorporate sulfonyl and amino groups onto a propionic acid backbone. These processes demonstrate the conformational flexibility and the significance of intramolecular interactions such as aromatic π-π stacking and short C-H···O interactions in dictating the final structure of the synthesized molecules (Khan et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to “3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid” reveals significant insights into their chemical behavior. For example, the L-tyrosine cores in related molecules exhibit notable conformational differences, affecting their chemical reactivity and interaction capabilities. The intramolecular aromatic π-π stacking and short intermolecular C-H···O interactions play crucial roles in stabilizing the structure, influencing both the physical and chemical properties of these compounds (Khan et al., 2011).

Chemical Reactions and Properties

The chemical reactions of “3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid” and its derivatives can be complex, involving various transformations such as sulfonation, alkylation, and cyclodehydration. These reactions not only extend the compound's utility in synthetic chemistry but also highlight its reactivity towards different chemical agents. The sulfonation of the aromatic ring, for instance, showcases the compound's ability to undergo functional group modifications, significantly altering its chemical properties (Tamura & Todoriki, 1980).

Physical Properties Analysis

The physical properties of “3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid” derivatives, such as solubility, thermal stability, and crystal structure, are crucial for understanding their potential applications. For example, the photophysical property and thermal stability analysis of related compounds demonstrate the importance of hydrogen bonding and short contacts in achieving stability and desirable material attributes. Enhanced fluorescence in specific solvents and significant thermal stability are among the observed characteristics, indicating the compound's suitability for various applications (Battula et al., 2021).

Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Interactions

The synthesis and crystal structures of derivatives of "3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid" have been extensively studied. These compounds, such as benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid, exhibit significant conformational differences and intramolecular interactions, including aromatic π–π stacking and short C-H···O interactions. These structural characteristics are critical for understanding the material's properties and potential applications in crystal engineering and design of molecular materials (Khan et al., 2011).

Thermal and Photolytic Transformations

Research on the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles, formed by reactions involving derivatives of "3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid," has unveiled pathways to a variety of cyclic and acyclic organic compounds. These transformations are crucial for synthetic organic chemistry, providing insights into reaction mechanisms and the development of new synthetic methods (Vasin et al., 2014).

Photophysical Properties and Thermal Stability

The study of the photophysical properties and thermal stability of compounds related to "3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid" has demonstrated their potential in material science, particularly in the development of new materials with enhanced fluorescence and thermal stability. Such materials can be applied in optoelectronics and as sensors (Battula et al., 2021).

Metal Complex Formation

Research into the structural characterization of metal complexes containing derivatives of "3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid" has provided insights into the coordination chemistry and potential applications of these complexes in catalysis, material science, and as precursors for the synthesis of metal-organic frameworks (MOFs) (Sousa et al., 2001).

Polymerization and Material Properties

The in situ polymerization of aniline sulfonic acid derivatives, including those related to "3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid," into layered double hydroxide (LDH) interlamellar spaces has been explored. This research highlights the potential of these compounds in the development of novel hybrid materials with unique electronic and structural properties, applicable in areas such as energy storage and conversion (Moujahid et al., 2005).

Safety And Hazards

- Safety Precautions : Handle TSPA with care, following standard laboratory safety protocols.

- Hazardous Properties : TsCl, an intermediate in TSPA synthesis, is corrosive and toxic.

- Risk Assessment : Assess risks associated with handling sulfonamides and related compounds.

Direcciones Futuras

Research avenues related to TSPA include:

- Biological Activity : Investigate potential biological activities (e.g., antimicrobial, anti-inflammatory).

- Derivatives : Explore derivatives of TSPA for enhanced properties.

- Structural Modifications : Study modifications to improve solubility or target specificity.

Propiedades

IUPAC Name |

3-(4-methyl-N-(4-methylphenyl)sulfonylanilino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-13-3-7-15(8-4-13)18(12-11-17(19)20)23(21,22)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLWAQRJLXJDLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364278 |

Source

|

| Record name | N-(4-Methylbenzene-1-sulfonyl)-N-(4-methylphenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid | |

CAS RN |

101585-37-9 |

Source

|

| Record name | N-(4-Methylbenzene-1-sulfonyl)-N-(4-methylphenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

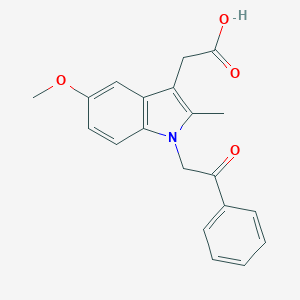

![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)

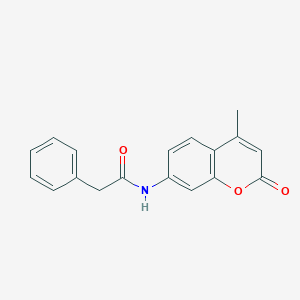

![2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate](/img/structure/B26947.png)

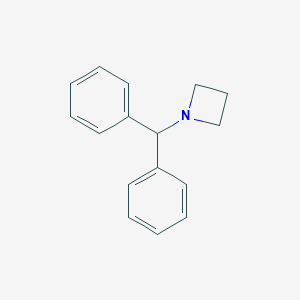

![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)